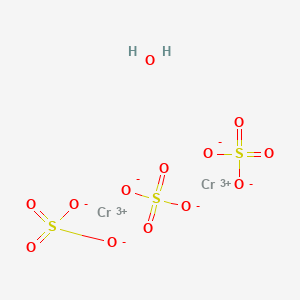
Chromium (III) sulfate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium (III) sulfate hydrate is an inorganic compound with the chemical formula Cr₂(SO₄)₃·xH₂O, where x can vary. It is commonly found in hydrated forms such as the dodecahydrate (Cr₂(SO₄)₃·12H₂O) and octadecahydrate (Cr₂(SO₄)₃·18H₂O). This compound appears as violet or green crystals and is soluble in water. It is widely used in the tanning of leather, as well as in the preparation of chromium metal and various catalysts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chromium (III) sulfate hydrate can be synthesized by dissolving chromium metal or chromium (III) oxide in sulfuric acid. The reaction typically involves heating the mixture to facilitate dissolution and ensure complete reaction. The general reaction is as follows: [ \text{Cr}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{Cr}_2(\text{SO}_4)_3 + 3\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is often produced by extracting chromite ore with sulfuric acid in the presence of a reducing agent. This process yields a solution of chromium (III) sulfate, which can then be crystallized to obtain the hydrated form. The industrial process ensures high purity and large-scale production .
Types of Reactions:
Oxidation: Chromium (III) sulfate can be oxidized to chromium (VI) compounds under strong oxidizing conditions.
Reduction: It can be reduced to chromium (II) compounds using reducing agents like zinc in acidic solutions.
Substitution: Ligand exchange reactions can occur, where water molecules in the coordination sphere of chromium are replaced by other ligands such as chloride or sulfate ions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Zinc, iron.
Ligands for Substitution: Chloride ions, sulfate ions.
Major Products:
Oxidation: Chromium (VI) compounds such as chromate and dichromate.
Reduction: Chromium (II) sulfate.
Substitution: Complexes like [CrCl₂(H₂O)₄]⁺ and [Cr(SO₄)(H₂O)₅]⁺.
Applications De Recherche Scientifique
Chromium (III) sulfate hydrate has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other chromium compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its role in glucose metabolism and potential therapeutic applications in diabetes management.
Medicine: Studied for its potential use in treating chromium deficiency and its effects on insulin sensitivity.
Industry: Widely used in the tanning of leather, production of pigments, and as a mordant in dyeing processes
Mécanisme D'action
Chromium (III) sulfate hydrate exerts its effects primarily through its interaction with biological molecules. In glucose metabolism, chromium enhances the action of insulin by facilitating the binding of insulin to its receptor, thereby promoting glucose uptake by cells. This interaction involves the formation of a chromium-insulin complex that activates the insulin receptor and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Chromium (III) chloride (CrCl₃): Similar in terms of chromium oxidation state but differs in its chloride ligands.
Chromium (III) nitrate (Cr(NO₃)₃): Contains nitrate ligands and is used in different applications such as in the preparation of other chromium compounds.
Chromium (III) acetate (Cr(C₂H₃O₂)₃): Used in organic synthesis and as a catalyst.
Uniqueness: Chromium (III) sulfate hydrate is unique due to its high solubility in water and its extensive use in the leather tanning industry. Its ability to form various hydrates also distinguishes it from other chromium (III) compounds .
Propriétés
IUPAC Name |
chromium(3+);trisulfate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cr.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIYQADEXNCDCB-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cr+3].[Cr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr2H2O13S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2675381.png)

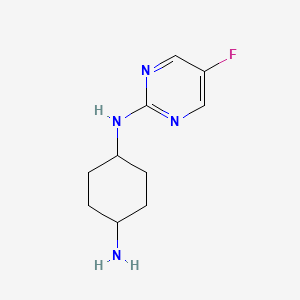
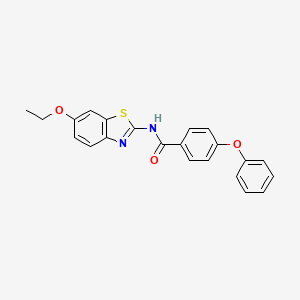

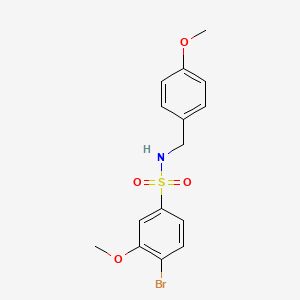
![N-(2,6-dichloro-3-methylphenyl)-15-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B2675390.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2675391.png)
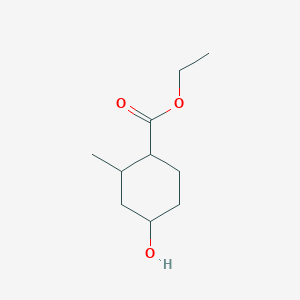

![3-(4-ethoxybenzoyl)-6,8-difluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2675397.png)
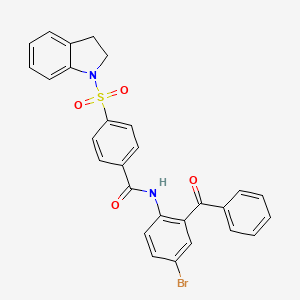
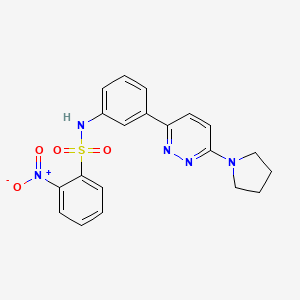
![N-(3,5-dimethylphenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2675403.png)
